molecular formula C10H5Cl2NO2 B1325410 2-(2,4-Dichlorobenzoyl)oxazole CAS No. 898760-56-0

2-(2,4-Dichlorobenzoyl)oxazole

Cat. No.: B1325410
CAS No.: 898760-56-0
M. Wt: 242.05 g/mol
InChI Key: VKZMXIAGFCDEPS-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorobenzoyl)oxazole is a chemical compound with the molecular formula C10H5Cl2NO2 It is characterized by the presence of a benzoyl group substituted with two chlorine atoms at the 2 and 4 positions, and an oxazole ring

Biochemical Analysis

Biochemical Properties

2-(2,4-Dichlorobenzoyl)oxazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes is primarily inhibitory, leading to a decrease in the enzymatic activity and subsequent metabolic processes .

Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways. For instance, it can bind to protein kinases, thereby modulating their activity and influencing downstream signaling events. The nature of these interactions is often characterized by non-covalent binding, which can lead to changes in protein conformation and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can inhibit the activation of certain transcription factors, leading to changes in gene expression profiles .

Moreover, this compound has been found to affect cellular metabolism by inhibiting key metabolic enzymes. This inhibition can result in altered metabolic flux and changes in the levels of various metabolites within the cell. The compound’s impact on cell signaling pathways can also lead to changes in cellular responses to external stimuli, affecting processes such as cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction .

For example, this compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of substrates. Additionally, the compound can modulate the activity of protein kinases by binding to their regulatory domains, leading to changes in downstream signaling pathways .

Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, resulting in altered cellular functions and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound is generally stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific environmental conditions .

Long-term exposure to this compound has been shown to result in sustained inhibition of enzymatic activity and persistent changes in gene expression profiles. These long-term effects can lead to alterations in cellular function, including changes in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and metabolism. As the dosage increases, the inhibitory effects on enzymes and signaling pathways become more pronounced .

High doses of this compound can lead to toxic or adverse effects, including cellular damage and apoptosis. These effects are often dose-dependent, with higher doses resulting in more severe outcomes. Additionally, threshold effects may be observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can inhibit the activity of cytochrome P450 enzymes, leading to altered metabolic flux and changes in the levels of various metabolites .

Furthermore, this compound can interact with cofactors and other metabolic regulators, influencing the overall metabolic balance within the cell. These interactions can result in changes in the production and utilization of key metabolites, affecting cellular energy homeostasis and other metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes by transporter proteins, facilitating its distribution to various cellular compartments .

Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function, as well as its overall bioavailability within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, based on these signals .

In the nucleus, this compound can interact with transcription factors and other regulatory proteins, influencing gene expression and cellular responses. In the mitochondria, the compound can affect metabolic processes and energy production. These subcellular localizations are critical for the compound’s activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorobenzoyl)oxazole typically involves the condensation of 2,4-dichlorobenzoyl chloride with 2-aminophenol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the oxazole ring. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorobenzoyl)oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The chlorine atoms in the benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups into the benzoyl moiety.

Scientific Research Applications

2-(2,4-Dichlorobenzoyl)oxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorobenzoyl)thiazole: Similar in structure but contains a thiazole ring instead of an oxazole ring.

    2-(2,4-Dichlorobenzoyl)pyrrole: Contains a pyrrole ring instead of an oxazole ring.

    2-(2,4-Dichlorobenzoyl)imidazole: Contains an imidazole ring instead of an oxazole ring.

Uniqueness

2-(2,4-Dichlorobenzoyl)oxazole is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The oxazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

(2,4-dichlorophenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-6-1-2-7(8(12)5-6)9(14)10-13-3-4-15-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZMXIAGFCDEPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642110
Record name (2,4-Dichlorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-56-0
Record name (2,4-Dichlorophenyl)-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dichlorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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